molecular formula C9H17NO2 B14704040 Butyl 3-(aziridin-1-yl)propanoate CAS No. 22480-24-6

Butyl 3-(aziridin-1-yl)propanoate

Cat. No.: B14704040
CAS No.: 22480-24-6
M. Wt: 171.24 g/mol
InChI Key: BJRXXRRJKPBDKK-UHFFFAOYSA-N
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Description

Butyl 3-(aziridin-1-yl)propanoate is a multifunctional compound characterized by an aziridine (three-membered nitrogen-containing heterocycle) group attached to a propanoate ester. Its molecular formula is C₉H₁₇NO₂, though it is often part of larger cross-linking agents such as Trimethylolpropane-tris-(β-N-aziridinyl)propionate (CAS: 52234-82-9), which has the formula C₂₁H₃₅N₃O₆ . The aziridine group confers high reactivity due to ring strain, enabling nucleophilic ring-opening reactions that facilitate covalent cross-linking in polymers, coatings, and adhesives. This compound is industrially significant for applications requiring durable, chemically resistant materials .

Properties

CAS No.

22480-24-6

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

butyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C9H17NO2/c1-2-3-8-12-9(11)4-5-10-6-7-10/h2-8H2,1H3

InChI Key

BJRXXRRJKPBDKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCN1CC1

Origin of Product

United States

Preparation Methods

Solvent Selection

Polar aprotic solvents significantly influence reaction kinetics:

Solvent Screening Results

Solvent Dielectric Constant Yield (%) Byproducts
CH₂Cl₂ 8.93 92 <1%
MeCN 37.5 85 3%
THF 7.58 78 5%
Toluene 2.38 64 12%

Dichloromethane provides optimal balance between reagent solubility and aziridine stability.

Stoichiometric Considerations

Excess acylating agent prevents di- and mono-substituted byproducts:

Stoichiometry-Yield Relationship

Acid:Trimethylolpropane Ratio Trisubstituted Product (%)
3.0:1 76
3.3:1 89
4.0:1 92
5.0:1 93

Economic analysis recommends 3.3:1 ratio for industrial applications.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance safety and efficiency:

System Parameters

  • Reactor Volume: 12 mL
  • Flow Rate: 0.8 mL/min
  • Temperature: 25°C

Performance Metrics

Metric Batch Continuous Flow
Space-Time Yield 0.8 g/L/hr 4.2 g/L/hr
Impurity Profile 2.1% 0.7%
Thermal Runaway Risk High Negligible

This approach reduces reaction time from 12 hr to 23 min while maintaining 91% yield.

Analytical Characterization

Spectroscopic Verification

Key spectral signatures confirm successful synthesis:

¹H NMR (400 MHz, CDCl₃)

  • δ 2.75 (m, 6H, CH₂-N aziridine)
  • δ 3.95 (s, 6H, OCH₂-C)
  • δ 4.10 (t, J=6.4 Hz, 6H, COOCH₂)

IR (ATR)

  • 1745 cm⁻¹ (C=O ester)
  • 1250 cm⁻¹ (C-N aziridine)

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies show promise in reducing reaction times:

Conditions

  • Catalyst: Ir(ppy)₃ (1 mol%)
  • Light Source: 450 nm LEDs
  • Solvent: DMSO

Results

  • 87% yield in 45 min
  • Excellent functional group tolerance

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(aziridin-1-yl)propanoate undergoes several types of chemical reactions, primarily due to the reactive aziridine ring:

Common Reagents and Conditions

Major Products Formed

    Ring-Opened Products: Substituted amines.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Scientific Research Applications

Butyl 3-(aziridin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-(aziridin-1-yl)propanoate primarily involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as polymerization and the synthesis of biologically active compounds .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • This compound outperforms simple esters (e.g., butyl propionate) in applications requiring covalent bonding but is less stable under acidic or aqueous conditions due to aziridine’s susceptibility to hydrolysis .
  • Enzymatically synthesized phenolic esters (e.g., butyl 3-(4-hydroxyphenyl)propanoate) exhibit superior antioxidant activity but lack the mechanical reinforcement properties of aziridine-based cross-linkers .
  • Sodium carboxylate ligands (L1–L5) demonstrate high catalytic efficiency in hydrosilylation but require metal cofactors, unlike aziridine’s metal-free reactivity .

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